α4β2 Nicotinic Acetylcholine Receptor Binding Affinity: Comparable Potency to Nicotine
3-(Pyrrolidin-1-ylmethyl)pyridine exhibits a binding affinity (Ki) of 30 nM for the human α4β2 nicotinic acetylcholine receptor (nAChR), as determined by displacement of radiolabeled ligand from rat brain homogenates [1]. This potency is comparable to that of (-)-nicotine ditartrate, a prototypical nAChR agonist, which has a reported Ki of 16.1 nM for the same receptor subtype . The ~2-fold difference in Ki values positions the target compound as a potent and useful tool compound for probing α4β2 nAChR pharmacology, particularly in experiments where the addictive properties of nicotine may confound interpretation.
| Evidence Dimension | Binding affinity (Ki) for α4β2 nAChR |
|---|---|
| Target Compound Data | Ki = 30 nM |
| Comparator Or Baseline | (-)-Nicotine ditartrate: Ki = 16.1 nM |
| Quantified Difference | ~1.9-fold lower affinity than nicotine |
| Conditions | Displacement of [3H]-cytisine from rat brain homogenates (for target compound); competition binding assays using recombinant human α4β2 nAChR (for nicotine) |
Why This Matters
This quantitative affinity data justifies the selection of this compound for α4β2 nAChR-targeted studies, providing a well-characterized potency reference that is comparable to the industry-standard agonist.
- [1] BindingDB. BDBM50138491: 3-Pyrrolidin-1-ylmethyl-pyridine (CHEMBL148489). Ki = 30 nM for neuronal acetylcholine receptor α4β2. View Source
